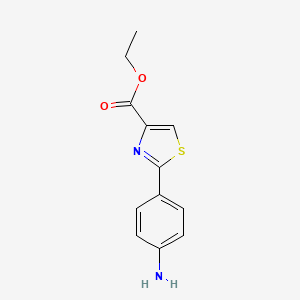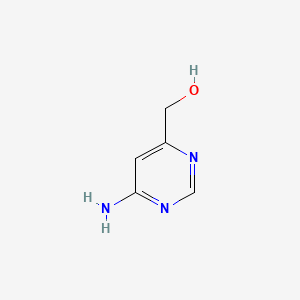
(6-Aminopyrimidin-4-yl)methanol
Vue d'ensemble
Description
“(6-Aminopyrimidin-4-yl)methanol” is an organic compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 .
Molecular Structure Analysis
The InChI code for “(6-Aminopyrimidin-4-yl)methanol” is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) . This indicates the presence of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“(6-Aminopyrimidin-4-yl)methanol” has a molecular weight of 125.13 . The compound’s InChI code is 1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) .Applications De Recherche Scientifique
Molecular Complexation and Magnetic Properties
Complexation of 4-aminopyrimidine with copper(II) in methanol results in the formation of a copper(II) complex that demonstrates significant antiferromagnetic interaction. This complex, characterized by its unique structure, offers insights into magnetic interactions at the molecular level, paving the way for advancements in materials science and magnetic property manipulation (Osanai, Ishida, & Nogami, 2005).
Solubility and Thermodynamic Behavior
The solubility of related pyrimidine derivatives in various organic solvents has been meticulously studied, highlighting the influence of temperature on solubility. Such research is crucial for understanding the dissolution behavior of these compounds, which has implications in pharmaceutical formulation and chemical process design (Yao, Xia, & Li, 2017).
Organic-Inorganic Hybrid Materials
The synthesis and characterization of organic-inorganic hybrids based on silicomolybdenate/silicotungstate and aminopyrimidine demonstrate these compounds' potential in catalysis, particularly in the oxidative elimination of methanol. These materials exhibit promising fluorescence properties and highlight the intersection of materials science and environmental protection (Chen et al., 2015).
Supramolecular Chemistry and Crystal Engineering
The development of bifunctional aromatic N-heterocycles through palladium-catalyzed cross-coupling reactions provides a foundation for understanding hydrogen-bonding motifs in solid-state structures. Such research underpins the design and synthesis of supramolecular reagents and materials, contributing to the broader field of crystal engineering (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Coordination Chemistry and Framework Adjustment
Investigations into the frameworks of polymeric silver(I) complexes with 2-aminopyrimidyl ligands underscore the versatility of coordination compounds. By manipulating counterions, researchers can adjust the complexes' structures, which has implications for material science, catalysis, and the development of molecular electronics (Wang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
(6-aminopyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGLLJWLCMNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyrimidin-4-yl)methanol | |
CAS RN |
436851-94-4 | |
| Record name | (6-aminopyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


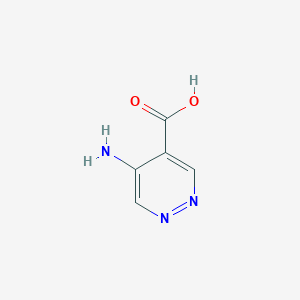
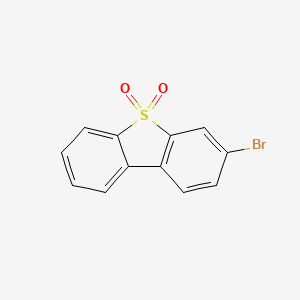

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)
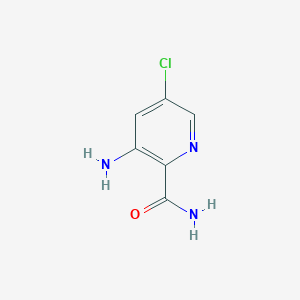
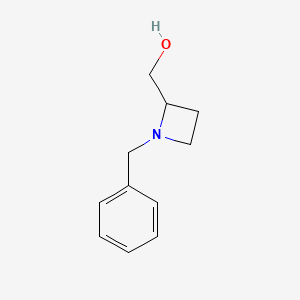

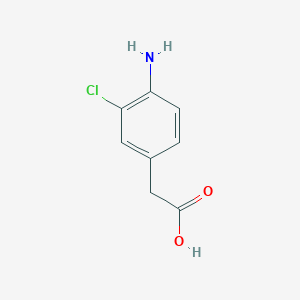

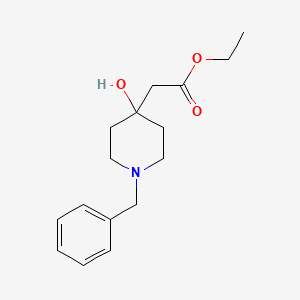
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)

